molecular formula C10H11N3O2 B1450607 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1402672-64-3

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B1450607
CAS No.: 1402672-64-3
M. Wt: 205.21 g/mol
InChI Key: FISMRBLSUHLBDO-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound consists of a furan ring, a pyrrolidine ring, and an oxadiazole ring, making it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with pyrrolidine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The compound’s structural features allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-triazole
  • 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-thiadiazole
  • 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxazole

Uniqueness

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of furan, pyrrolidine, and oxadiazole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications.

Properties

IUPAC Name

5-(furan-2-yl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-8(14-5-1)10-12-9(13-15-10)7-3-4-11-6-7/h1-2,5,7,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISMRBLSUHLBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 2
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 3
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 4
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 5
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 6
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

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